5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Description
5-Methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring fused pyrazole and 1,2,4-triazole rings. The pyrazole core is substituted with a methyl group at position 5 and a carboxylic acid group at position 3, while the triazole moiety is linked at position 4 of the pyrazole. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological applications. Characterization typically employs IR, NMR, and LC-MS spectroscopy .
Properties
IUPAC Name |
5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTAFMQJOAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclocondensation of Hydrazine Derivatives
- Step 1 : React 3-(methoxycarbonyl)-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.
- Step 2 : Introduce the 1,2,4-triazole via nucleophilic substitution using 1,2,4-triazole in the presence of a base (e.g., KOH).
- Step 3 : Hydrolyze the methyl ester to the carboxylic acid using aqueous NaOH.
- Catalyst : Trimethylamine (for Step 1).
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Yield : ~70–85% (estimated based on analogous ester hydrolysis in CN113651762B).
- Straightforward functional group interconversion.
- Avoids isomerization by pre-forming the pyrazole core.
Method 2: Nucleophilic Substitution on Halogenated Pyrazoles
- Step 1 : Synthesize 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid via bromination of 5-methyl-1H-pyrazole-3-carboxylic acid.
- Step 2 : Perform a copper-catalyzed coupling with 1,2,4-triazole under Ullmann conditions.
- Catalyst : CuI/1,10-phenanthroline.
- Base : Cs₂CO₃.
- Solvent : DMSO at 100°C.
- Yield : ~60–75% (extrapolated from similar triazole couplings).
- Requires handling of sensitive halogenated intermediates.
Method 3: Multi-Component Cyclization
- Step 1 : React ethyl acetoacetate with hydrazine hydrate to form 5-methyl-1H-pyrazol-3-ol.
- Step 2 : Protect the hydroxyl group as a trimethylsilyl ether.
- Step 3 : Lithiate at C4 using LDA, followed by trapping with CO₂ to introduce the carboxylic acid.
- Step 4 : Deprotect and couple with 1,2,4-triazole via Mitsunobu reaction.
- Lithiation : LDA at −78°C in THF (CN113651762B).
- Coupling : DIAD/PPh₃ for Mitsunobu reaction.
- Yield : ~50–65% (estimated for multi-step processes).
- Avoids regioselectivity issues through directed lithiation.
Method 4: Direct Cyclization with Pre-formed Triazole
- Step 1 : Synthesize 4-(1,2,4-triazol-4-yl)-3-oxobutanoic acid.
- Step 2 : Cyclize with methylhydrazine in acidic conditions to form the pyrazole ring.
- Cyclization Agent : Methylhydrazine in HCl/EtOH (CN111362874B).
- Temperature : Reflux at 80°C.
- Yield : ~55–70%.
- Risk of byproducts from competing tautomerization.
Comparison of Methods
| Method | Key Step | Yield | Complexity | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | Ester hydrolysis | 70–85% | Moderate | High |
| Nucleophilic Sub. | Cu-catalyzed coupling | 60–75% | High | Moderate |
| Multi-Component | Lithiation/CO₂ quenching | 50–65% | Very High | High |
| Direct Cyclization | Methylhydrazine cyclization | 55–70% | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Triazole Hybrids
a) 5-((4H-1,2,4-Triazol-4-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3a)
- Structure: Differs by replacing the carboxylic acid group with a carbaldehyde at position 4 and an amino linker between pyrazole and triazole.
- Synthesis : Formic acid-mediated deprotection of intermediates followed by condensation with acetylated heterocycles .
- Activity: Exhibits antitubercular activity (MIC: 1.6–3.1 µg/mL) via molecular docking with Mycobacterium tuberculosis enoyl reductase .
b) 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structure : Contains a thiol group at position 3 of the triazole and a phenyl substituent at position 3.
- Synthesis: Reflux of hydrazinocarbothioamide derivatives with NaOH, followed by acetic acid quenching .
c) 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid (2a-e)
- Structure : Lacks the triazole moiety; features phenyl groups at positions 1 and 3 of the pyrazole.
- Synthesis : Alkaline hydrolysis of ester precursors under reflux .
- Activity : Primarily studied for its role as a synthetic intermediate for anti-inflammatory agents .
Analogues with Isoxazole or Tetrazole Substitutions
a) 5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid
- Structure : Replaces triazole with isoxazole and introduces a pyrazolylmethyl linker.
b) 5-((1H-Tetrazol-5-yl)amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (3b)
- Structure: Substitutes triazole with tetrazole and includes an amino-carbaldehyde bridge.
- Synthesis : Similar to compound 3a but with tetrazole intermediates .
- Activity : Moderate antitubercular activity, weaker than triazole analogues .
Comparative Data Table
Key Observations
- Triazole vs. Tetrazole : Triazole-containing hybrids (e.g., 3a) show stronger antitubercular activity than tetrazole analogues (3b), likely due to better fit in enzyme active sites .
- Synthetic Flexibility : Alkaline hydrolysis and cyclization reactions are versatile for modifying pyrazole-triazole hybrids, enabling tailored biological properties .
Biological Activity
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 178.15 g/mol. The structure features a pyrazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various methods have been reported in the literature for its synthesis, including cyclization reactions involving triazole precursors and carboxylic acid derivatives .
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains and fungi. One study reported that similar structures had minimum inhibitory concentrations (MICs) in the range of 8–32 μg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory potential. In vitro assays demonstrated that derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Anticancer Properties
The compound's biological profile extends to anticancer activity. Research has highlighted that triazole-containing compounds can induce apoptosis in cancer cells through various pathways. A study indicated that certain analogs exhibited significant cytotoxicity against cancer cell lines with IC50 values less than 10 µM . The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxic activity .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study focused on evaluating the antimicrobial properties of triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 16 μg/mL.
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound in a rat model of paw edema induced by carrageenan. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 5-methyl-4-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid?
- Answer : The compound can be synthesized via cyclization reactions using hydrazine hydrate and thioglycolic acid to form the pyrazole-triazole core (). For example, intermediates like pyrazole-4-carbaldehydes are condensed with triazole-thiol derivatives under reflux conditions in ethanol, followed by oxidation or hydrolysis to introduce the carboxylic acid moiety ( ). Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent to optimize yield and purity .
Q. How is structural confirmation achieved for this compound and its intermediates?
- Answer : Elemental analysis (C, H, N content) and IR spectroscopy confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) (). High-performance liquid chromatography (HPLC) verifies purity (>95%), while ¹H/¹³C NMR resolves substituent positions (e.g., pyrazole C-H protons at δ 7–8 ppm). Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry ( ) .
Q. What solvents and reaction conditions optimize solubility during synthesis?
- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s zwitterionic nature. Ethanol or methanol is preferred for cyclization steps, while POCl₃ in anhydrous toluene minimizes side reactions (). Acidic conditions stabilize the triazole ring during purification .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the compound’s molecular packing or hydrogen-bonding networks?
- Answer : SHELXL ( ) refines XRD data to model hydrogen bonds (e.g., O–H···N interactions between carboxylic acid and triazole). ORTEP-3 ( ) visualizes thermal ellipsoids and intermolecular contacts, while WinGX ( ) integrates data processing for small-molecule crystallography. Discrepancies in bond lengths or angles are resolved using iterative refinement cycles .
Q. What strategies address contradictions between computational docking predictions and experimental bioactivity data?
- Answer : If molecular docking (e.g., targeting 14α-demethylase lanosterol, PDB: 3LD6) overestimates binding affinity (), validate results with:
- Isothermal titration calorimetry (ITC) to measure actual binding constants.
- Dose-response assays (e.g., MIC values for antifungal activity).
- Revisiting force field parameters in docking software to better model triazole-protonation states .
Q. How does the pyrazole-triazole scaffold influence electronic properties and reactivity?
- Answer : The triazole’s electron-deficient N-atoms enhance hydrogen-bond acceptor capacity, while the pyrazole ring contributes π-π stacking (). Density functional theory (DFT) calculations reveal charge distribution at the carboxylic acid group, explaining its acidity (pKa ~3–4) and reactivity in amide coupling .
Q. What experimental designs validate the compound’s stability under physiological conditions?
- Answer :
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Assess thermal stability ( ).
- Light-exposure tests : UV-Vis spectroscopy tracks photodegradation pathways .
Methodological Tables
Table 1 : Key spectroscopic data for structural confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Pyrazole H: δ 7.2–7.8 ppm (multiplet) | |
| IR | C=O (carboxylic acid): 1695 cm⁻¹ | |
| XRD | Bond length: C–N (triazole) = 1.32 Å |
Table 2 : Software for crystallographic analysis
| Software | Application | Reference |
|---|---|---|
| SHELXL | Refinement of hydrogen-bond networks | |
| ORTEP-3 | 3D visualization of thermal parameters | |
| WinGX | Integration of diffraction data workflows |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
